6-nitro-6H-quinazolin-4-one

Photodynamic therapy DNA photocleavage Quinazolinone photosensitizers

6-Nitro-6H-quinazolin-4-one (CAS 6943-17-5; synonyms: 6-nitroquinazolin-4(3H)-one, 6-nitro-4-quinazolone, 4(3H)-quinazolinone, 6-nitro-) is a nitrogen-rich heterocyclic scaffold (C8H5N3O3, MW 191.14 g·mol⁻¹) belonging to the quinazolinone family. Its defining structural feature—the electron-withdrawing nitro group at the 6-position of the quinazolin-4-one core—enables versatility as a synthetic intermediate in photocleavage-based therapeutics, kinase-targeted inhibitor design, and functionally differentiated CNS-active agents.

Molecular Formula C8H5N3O3
Molecular Weight 191.14 g/mol
Cat. No. B12360015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-nitro-6H-quinazolin-4-one
Molecular FormulaC8H5N3O3
Molecular Weight191.14 g/mol
Structural Identifiers
SMILESC1=CC2=NC=NC(=O)C2=CC1[N+](=O)[O-]
InChIInChI=1S/C8H5N3O3/c12-8-6-3-5(11(13)14)1-2-7(6)9-4-10-8/h1-5H
InChIKeyCRDQNNJBYYLKGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitro-6H-quinazolin-4-one: Technical Selection Guide for Procurement of a Multifunctional Heterocyclic Building Block


6-Nitro-6H-quinazolin-4-one (CAS 6943-17-5; synonyms: 6-nitroquinazolin-4(3H)-one, 6-nitro-4-quinazolone, 4(3H)-quinazolinone, 6-nitro-) is a nitrogen-rich heterocyclic scaffold (C8H5N3O3, MW 191.14 g·mol⁻¹) belonging to the quinazolinone family . Its defining structural feature—the electron-withdrawing nitro group at the 6-position of the quinazolin-4-one core—enables versatility as a synthetic intermediate in photocleavage-based therapeutics, kinase-targeted inhibitor design, and functionally differentiated CNS-active agents [1][2].

6-Nitro-6H-quinazolin-4-one Procurement Strategy: Why In-Class Compounds Cannot Be Interchanged Without Functional Loss


Substitution of 6-nitro-6H-quinazolin-4-one with closely related quinazolinones—even those differing only by the position of the nitro group or the nature of the 6-substituent—is not functionally neutral. The 6-nitro substitution uniquely governs three distinct pharmacological vectors that define its procurement value. First, the specific photodynamic profile, which operates under dual UVB/UVA irradiation, is abolished when the nitro group is replaced by a bromo substituent [1]. Second, the electron-withdrawing nature of the 6-nitro group is essential for the antidepressant efficacy observed in quinazolin-4-one carbamate hybrids, a property lost in dimethoxy or diethoxy analogs [2]. Third, the regiochemistry of the nitro group dictates divergent synthetic reactivity pathways that impact downstream derivatization efficiency [3]. These non-overlapping functional specializations demand precise compound selection at the procurement stage.

6-Nitro-6H-quinazolin-4-one: Quantitative Comparator Evidence for Scientific Selection


Dual-Wavelength Photodynamic Activity: 6-Nitro vs. 6-Bromo Quinazolinones in DNA Photocleavage Assays

In a systematic head-to-head comparison of eleven 3-amino-2-methyl-quinazolin-4(3H)-one analogues, the 6-nitro derivative uniquely retained DNA photocleavage activity under both UVB and UVA irradiation, while the 6-bromo analogue was active only under UVB. Furthermore, 3-arylamido derivatives bearing the 6-nitro group exhibited extraordinary photo-activity at concentrations as low as 1 μM, substantially enhanced relative to the parent 3-amino-2-methyl-6-nitro-quinazolinone. In contrast, 3-arylamido-6-bromo derivatives displayed dramatically decreased photo-activity [1].

Photodynamic therapy DNA photocleavage Quinazolinone photosensitizers

In Vitro Photodestruction of Melanoma and Glioblastoma Cells: 6-Nitro-Quinazolinone vs. Other Simple Quinazolinones

Among eleven simple quinazolin-4(3H)-ones synthesized via a green microwave-assisted protocol, 6-nitro-quinazolinone was demonstrated to be photodestructive toward three human cancer cell lines—glioblastoma U87MG and T98G, and melanoma A-375—under UVA irradiation. In the same study, only four of the eleven compounds were classified as very effective DNA photocleavers at low concentrations, and 6-nitro-quinazolinone was specified as the lead compound capable of combining DNA cleavage with cellular photodestruction [1].

Photodynamic cancer therapy Melanoma Glioblastoma

EGFR Inhibitor Potency: 6-Nitro-4-Substituted Quinazoline vs. Gefitinib in Colon and Lung Cancer Cell Lines

In a study of twenty 6-nitro-4-substituted quinazoline derivatives evaluated for EGFR inhibitory activity, compound 6c exhibited cytotoxicity superior to or nearly equal to gefitinib against colon cancer (HCT-116) and lung cancer (A549) cell lines, while maintaining a good safety profile against normal fibroblast WI-38 cells. Compound 6c also demonstrated cell cycle arrest at G2/M phase and apoptosis induction .

EGFR tyrosine kinase inhibition Non-small cell lung cancer Colon cancer

Antidepressant Efficacy: Nitro-Substituted Quinazolin-4-one (Q1) vs. Dimethoxy and Diethoxy Analogs in Forced Swim and Tail Suspension Tests

In a comparative pharmacological study of five quinazolin-4-one carbamate hybrids, compound Q1 bearing a nitro group reduced immobilization time in the forced swim test (FST) by 20.39% and in the tail suspension test (TST) by 20.13% relative to control, representing the most intense antidepressant effect among the series. In sharp contrast, compounds Q3 (dimethoxy-substituted) and Q5 (diethoxy-substituted) increased immobilization time in FST by 14.53% and 16.84%, respectively, indicating a switch to anxiolytic rather than antidepressant behavioral outcomes [1].

Antidepressant drug discovery Forced swim test CNS-active quinazolinones

Regioselective Reactivity: Positional Nitro Group Influence on Quinazolin-4-one Synthetic Outcomes

When 2-amino-3-, 4-, 5-, or 6-nitrobenzoic acids were reacted with Ph₃P(SCN)₂ and alkyl isothiocyanates to generate 5-, 6-, 7-, or 8-nitro-2-thioxo-3-substituted quinazolin-4-ones, the position of the nitro group was found to have a significant influence on the outcome of the reactions. Similarly, the nature of the substituent at position 8 (NO₂, NH₂, NH(C=O)CH₃) in 8-substituted-2-methylthio quinazolin-4-ones significantly influenced their reactivity towards morpholine [1].

Regioselective synthesis Nitro isomer reactivity Quinazolinone functionalization

6-Nitro-6H-quinazolin-4-one: High-Impact Application Scenarios Driven by Verified Comparator Evidence


Photodynamic Therapy Lead Discovery for Melanoma and Glioblastoma

Research groups developing novel photosensitizers for photodynamic therapy (PDT) of melanoma (A-375) and glioblastoma (U87MG, T98G) should prioritize 6-nitro-6H-quinazolin-4-one. Comparative evidence demonstrates that this compound uniquely combines DNA photocleavage at low micromolar concentrations with UVA-induced cellular photodestruction, properties not replicated by the majority of simple quinazolinone analogues (only 4 of 11 tested compounds showed comparable DNA-cleaving potency) [1]. Its dual UVB/UVA activity makes it superior to 6-bromo derivatives, which are active only under UVB [2].

EGFR-Targeted Anticancer Agent Development Using the 6-Nitro-Quinazoline Scaffold

Medicinal chemistry teams pursuing next-generation EGFR tyrosine kinase inhibitors should procure the 6-nitro-4-substituted quinazoline scaffold as a starting point. Compound 6c, a derivative of this scaffold, has shown cytotoxicity superior or nearly equal to gefitinib against HCT-116 colon cancer and A549 lung cancer cells, with a favorable safety profile on normal fibroblasts (WI-38) . The 6-nitro group contributes to the electron-deficient character required for effective EGFR active-site binding, as confirmed by molecular docking studies .

Antidepressant Drug Discovery with Quinazolinone Carbamate Hybrids

Neuroscience drug discovery programs seeking antidepressant lead compounds should consider 6-nitro-substituted quinazolin-4-one carbamates (typified by compound Q1). In head-to-head murine behavioral testing, Q1 produced a 20.39% reduction in FST immobilization time and 20.13% reduction in TST immobilization time relative to control, the strongest antidepressant effect in its series. Dimethoxy (Q3) and diethoxy (Q5) analogues produced the opposite behavioral phenotype (anxiolytic), demonstrating that the nitro group is a pivotal pharmacophoric determinant [3].

Synthetic Methodology Development Requiring Regiospecific C-6 Nitro Reactivity

Organic synthesis laboratories developing regioselective transformations on the quinazolinone core must source the correct 6-nitro regioisomer. Systematic studies have established that the position of the nitro group (C-5, C-6, C-7, or C-8) significantly alters reaction outcomes in thiocyanate- and morpholine-based functionalization reactions [4]. Using a 5-nitro or 8-nitro isomer as a substitute will lead to divergent product distributions, compromising the reliability of published synthetic protocols optimized for the 6-nitro scaffold.

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